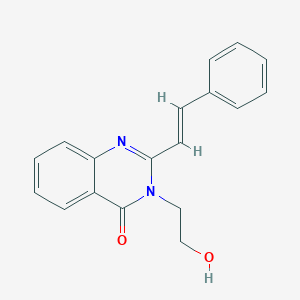
3-(2-Hydroxyethyl)-2-styrylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxyethyl)-2-styrylquinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of the hydroxyethyl and styryl groups in this compound potentially enhances its biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-2-styrylquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild, and the method is considered green and efficient.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling chemicals like TBHP.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxyethyl)-2-styrylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The styryl group can be reduced to form an ethyl group.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an ethyl-substituted quinazolinone.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxyethyl)-2-styrylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites, while the styryl group can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole-4-carboxylate Schiff bases: Known for their antimicrobial properties.
2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde: Used in coordination chemistry.
Uniqueness
3-(2-Hydroxyethyl)-2-styrylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the hydroxyethyl and styryl groups enhances its reactivity and potential therapeutic applications compared to other quinazolinone derivatives.
Propriétés
Formule moléculaire |
C18H16N2O2 |
|---|---|
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one |
InChI |
InChI=1S/C18H16N2O2/c21-13-12-20-17(11-10-14-6-2-1-3-7-14)19-16-9-5-4-8-15(16)18(20)22/h1-11,21H,12-13H2/b11-10+ |
Clé InChI |
IQOBQLPCEDXFPM-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2CCO |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine](/img/structure/B11839003.png)


![1-Benzoyl-3,5-dihydro-pyrrolo[2,3-c]quinolin-4-one](/img/structure/B11839029.png)
![1,1,1,2-Tetramethyl-2-phenyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B11839041.png)

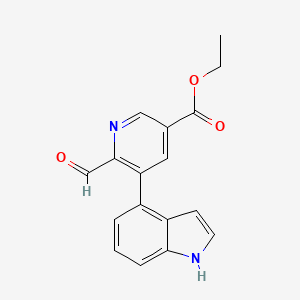
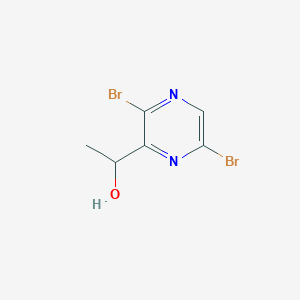
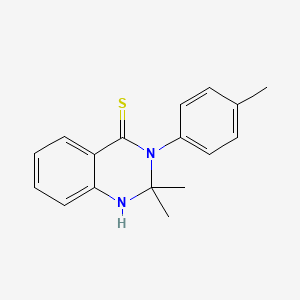
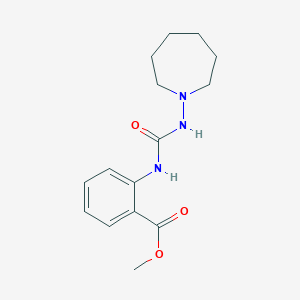


![2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11839083.png)

